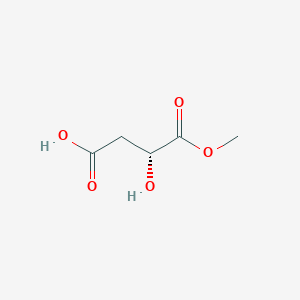

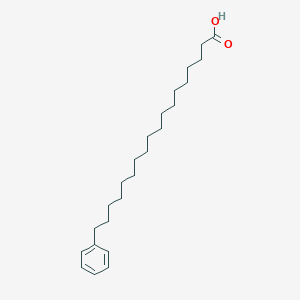

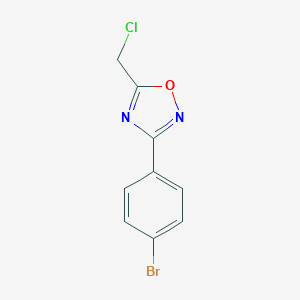

![molecular formula C15H9Cl2F3 B027655 1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene CAS No. 688348-33-6](/img/structure/B27655.png)

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene

Overview

Description

“1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene” is a selective, potent aryl hydrocarbon receptor agonist . It is an analog of resveratrol . It is inactive as a ligand for the estrogen receptor, even at 100 μM .

Molecular Structure Analysis

The molecular formula of this compound is C15H9Cl2F3 . It has a molecular weight of 317.13 .Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 361.2±42.0 °C and a predicted density of 1.378±0.06 g/cm3 . It is recommended to be stored at -20°C .Scientific Research Applications

Aryl Hydrocarbon Receptor Agonist

CAY10465 is an analog of resveratrol and acts as a potent and selective aryl hydrocarbon receptor (AhR) agonist . The AhR is a ligand-dependent intracellular transcription factor . This property makes CAY10465 useful in research related to the AhR and its role in various biological processes.

Environmental Toxicology Research

Given that the AhR’s ligands include some of the most infamous xenobiotics, including dioxin, benzo[a]pyrene, and numerous polyaromatics from soot and coal tar , CAY10465 can be used in environmental toxicology research to study the effects of these xenobiotics.

Xenobiotic Sensing Research

CAY10465’s interaction with the AhR can be leveraged in xenobiotic sensing research . This can help in understanding how organisms detect and respond to foreign substances.

Toxicology & Xenobiotic Metabolism Research

CAY10465 can be used in the research area of toxicology and xenobiotic metabolism . It can help in studying how xenobiotics are metabolized and how they might exert toxic effects.

Research on Ligand-Dependent Intracellular Transcription Factors

As CAY10465 is a ligand for the AhR, a ligand-dependent intracellular transcription factor , it can be used in research focused on these types of transcription factors and their roles in gene expression.

Research on Resveratrol Analogs

CAY10465, being an analog of resveratrol , can be used in research studying the properties and effects of resveratrol and its analogs.

Mechanism of Action

Target of Action

CAY10465, also known as “1,3-dichloro-5-[(1E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-benzene”, is a selective and high-affinity agonist for the Aryl Hydrocarbon Receptor (AhR) . The AhR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic (aryl) hydrocarbons .

Mode of Action

CAY10465 interacts with the AhR with a Ki of 0.2 nM . This interaction activates the AhR, leading to changes in the transcription of specific genes . It’s worth noting that CAY10465 shows no effect on the estrogen receptor, even at concentrations as high as 100 µM .

Pharmacokinetics

The solubility of cay10465 in dmso is reported to be ≥ 100 mg/ml , which could potentially influence its bioavailability.

Result of Action

In vitro studies have shown that CAY10465 can reduce apolipoprotein A-I (apo A-I) levels in HepG2 cells and inhibit the synthesis of the protein . This suggests that CAY10465 may have a role in lipid metabolism.

properties

IUPAC Name |

1,3-dichloro-5-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9Cl2F3/c16-13-7-11(8-14(17)9-13)2-1-10-3-5-12(6-4-10)15(18,19)20/h1-9H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPYNXGXZRLLHM-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Bromophenyl)methylene]-2,2-dimethoxyethanamine](/img/structure/B27572.png)

![4-Chloro-2h-benzo[h]chromene-3-carbaldehyde](/img/structure/B27588.png)